Cas no 2227861-95-0 ((2S)-4-(1H-pyrazol-3-yl)butan-2-ol)
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-(1H-pyrazol-3-yl)butan-2-ol
- 2227861-95-0
- EN300-1812709
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- Inchi: 1S/C7H12N2O/c1-6(10)2-3-7-4-5-8-9-7/h4-6,10H,2-3H2,1H3,(H,8,9)/t6-/m0/s1
- InChI Key: ZBSYJOUXTBXVJX-LURJTMIESA-N
- SMILES: O[C@@H](C)CCC1=CC=NN1
Computed Properties
- Exact Mass: 140.094963011g/mol
- Monoisotopic Mass: 140.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 48.9Ų
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1812709-0.05g |
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol |
2227861-95-0 | 0.05g |
$732.0 | 2023-09-19 | ||
| Enamine | EN300-1812709-0.1g |
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol |
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| Enamine | EN300-1812709-0.25g |
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2227861-95-0 | 0.25g |
$801.0 | 2023-09-19 | ||
| Enamine | EN300-1812709-0.5g |
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol |
2227861-95-0 | 0.5g |
$836.0 | 2023-09-19 | ||
| Enamine | EN300-1812709-1.0g |
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol |
2227861-95-0 | 1g |
$1844.0 | 2023-06-01 | ||
| Enamine | EN300-1812709-2.5g |
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2227861-95-0 | 2.5g |
$1707.0 | 2023-09-19 | ||
| Enamine | EN300-1812709-5.0g |
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol |
2227861-95-0 | 5g |
$5345.0 | 2023-06-01 | ||
| Enamine | EN300-1812709-10.0g |
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol |
2227861-95-0 | 10g |
$7927.0 | 2023-06-01 | ||
| Enamine | EN300-1812709-1g |
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol |
2227861-95-0 | 1g |
$871.0 | 2023-09-19 | ||
| Enamine | EN300-1812709-5g |
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol |
2227861-95-0 | 5g |
$2525.0 | 2023-09-19 |
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (2S)-4-(1H-pyrazol-3-yl)butan-2-ol
Comprehensive Overview of (2S)-4-(1H-pyrazol-3-yl)butan-2-ol (CAS No. 2227861-95-0): Properties, Applications, and Research Insights
(2S)-4-(1H-pyrazol-3-yl)butan-2-ol (CAS No. 2227861-95-0) is a chiral organic compound featuring a pyrazole moiety linked to a butanol backbone. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The stereospecific (2S) configuration enhances its relevance in asymmetric synthesis, particularly in the development of enzyme inhibitors and receptor modulators.
Recent studies highlight the compound's role in drug discovery, especially in targeting inflammatory pathways and metabolic disorders. Researchers are exploring its derivatives for kinase inhibition, a hot topic in oncology and autoimmune disease therapeutics. The 1H-pyrazol-3-yl group contributes to hydrogen bonding interactions, making it valuable for molecular docking studies—a frequently searched term in computational chemistry forums.
From a synthetic chemistry perspective, (2S)-4-(1H-pyrazol-3-yl)butan-2-ol serves as a versatile intermediate. Its hydroxyl group allows for further functionalization through esterification or etherification, while the pyrazole ring offers sites for electrophilic substitution. These characteristics align with current trends in green chemistry, as evidenced by its use in solvent-free catalytic reactions—a topic ranking high in sustainability-focused searches.
Analytical characterization of this compound typically involves HPLC chiral separation (a technique with growing demand in quality control) and NMR spectroscopy. The CAS registry number 2227861-95-0 ensures precise identification across chemical databases, addressing a common pain point in literature cross-referencing for researchers.
In material science applications, the compound's heterocyclic structure shows promise in designing liquid crystals and coordination polymers. This connects to trending searches about advanced functional materials for optoelectronics. Stability studies indicate compatibility with polymer matrices, making it relevant to additive manufacturing discussions.
The commercial availability of (2S)-4-(1H-pyrazol-3-yl)butan-2-ol through specialty chemical suppliers meets the needs of high-throughput screening programs. Its structure-activity relationship (SAR) potential frequently appears in medicinal chemistry queries, particularly regarding fragment-based drug design—a strategy dominating recent conference proceedings.
Ongoing patent analyses reveal innovative applications in crop protection formulations, responding to agricultural industry demands for eco-friendly pesticides. The compound's chiral purity (>98% ee) makes it valuable for asymmetric catalysis studies, a subject with increasing publication volume in top chemistry journals.
From a regulatory standpoint, proper handling of (2S)-4-(1H-pyrazol-3-yl)butan-2-ol requires standard organic laboratory precautions. Safety data sheets emphasize its biodegradability profile—an essential consideration for industries addressing environmental impact assessments, a trending regulatory requirement.
Future research directions may explore its supramolecular chemistry applications or potential in proteolysis-targeting chimeras (PROTACs), reflecting the compound's adaptability to cutting-edge therapeutic modalities. The combination of its hydrogen bond donor/acceptor properties with stereochemical control positions it as a molecule of continuing interest across multiple scientific disciplines.
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